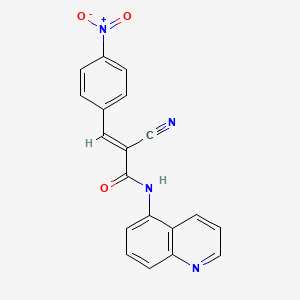
(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 4-nitrobenzaldehyde and malononitrile in the presence of a base such as piperidine. The resulting product is then subjected to a reaction with quinoline-5-amine under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide can undergo various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like tin(II) chloride.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products
Nucleophilic Addition: Products with added nucleophiles at the cyano group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. The presence of the cyano and nitrophenyl groups may play a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(4-nitrophenyl)-2-phenylacrylonitrile: Shares the nitrophenyl and cyano groups but lacks the quinoline moiety.
(E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol: Contains a nitrophenyl group and a different functional group arrangement.
Uniqueness
(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide is unique due to the combination of the cyano group, nitrophenyl group, and quinoline moiety
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3/c20-12-14(11-13-6-8-15(9-7-13)23(25)26)19(24)22-18-5-1-4-17-16(18)3-2-10-21-17/h1-11H,(H,22,24)/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJDLEIBTQWOSZ-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyanocyclobutyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]-N-methylpropanamide](/img/structure/B2371437.png)
![ethyl 2-[2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2371438.png)
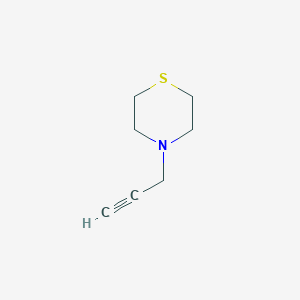

![(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B2371443.png)
![N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371445.png)
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol](/img/structure/B2371447.png)
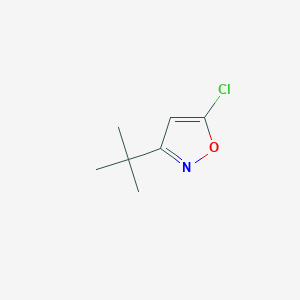
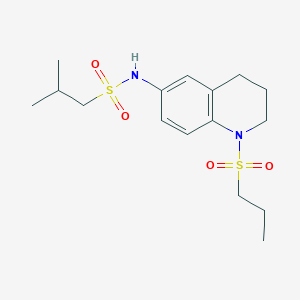
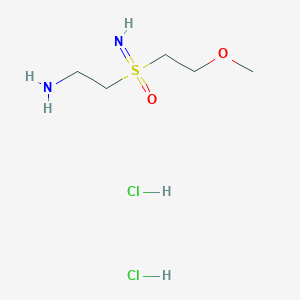
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2371455.png)
![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)

![methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate](/img/structure/B2371460.png)
